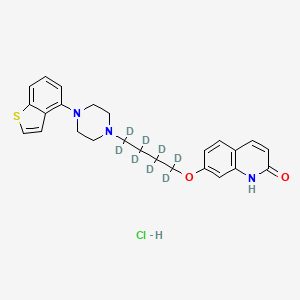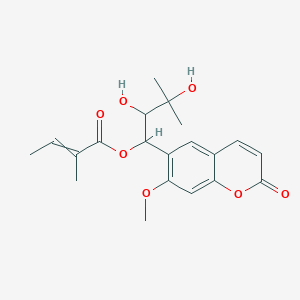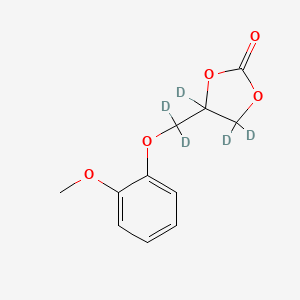
rac Guaifenesin-d5 Cyclic Carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guaifenesin-d5 cyclic carbonate is a labeled compound of guaifenesin cyclic carbonate. It is primarily used in scientific research, particularly in the fields of chemistry and biology. The compound has a molecular formula of C11H7D5O5 and a molecular weight of 229.24 . It is a stable isotope-labeled compound, which makes it valuable for various analytical and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guaifenesin-d5 cyclic carbonate typically involves the reaction of guaifenesin with deuterated reagents to introduce deuterium atoms into the molecule. One common method is the reaction of guaifenesin with deuterated carbonates under controlled conditions to form the cyclic carbonate structure . The reaction conditions often include the use of solvents such as dichloromethane, ethyl acetate, or methanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of guaifenesin-d5 cyclic carbonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and reagents to ensure the quality and consistency of the final product. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .
化学反応の分析
Types of Reactions
Guaifenesin-d5 cyclic carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the cyclic carbonate to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of guaifenesin-d5 cyclic carbonate can yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
作用機序
The mechanism of action of guaifenesin-d5 cyclic carbonate is similar to that of guaifenesin. It acts as an expectorant by increasing the volume and reducing the viscosity of secretions in the respiratory tract. This facilitates the removal of mucus by ciliary movement and enhances the efficiency of the cough reflex . The molecular targets and pathways involved include the hydration of respiratory tract secretions and the maintenance of the sol layer needed for ciliary clearance .
類似化合物との比較
Guaifenesin-d5 cyclic carbonate can be compared with other similar compounds, such as:
Guaifenesin: The parent compound, used as an expectorant in over-the-counter medications.
Guaifenesin-d3: Another stable isotope-labeled compound used for similar research applications.
Guaifenesin impurities: Various impurities and degradation products of guaifenesin that are studied for their effects and properties.
Guaifenesin-d5 cyclic carbonate is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications, such as improved sensitivity and specificity in mass spectrometry .
特性
分子式 |
C11H12O5 |
|---|---|
分子量 |
229.24 g/mol |
IUPAC名 |
4,4,5-trideuterio-5-[dideuterio-(2-methoxyphenoxy)methyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C11H12O5/c1-13-9-4-2-3-5-10(9)14-6-8-7-15-11(12)16-8/h2-5,8H,6-7H2,1H3/i6D2,7D2,8D |
InChIキー |
YZXWOTFONXXTKG-RORPNYJOSA-N |
異性体SMILES |
[2H]C1(C(OC(=O)O1)([2H])C([2H])([2H])OC2=CC=CC=C2OC)[2H] |
正規SMILES |
COC1=CC=CC=C1OCC2COC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


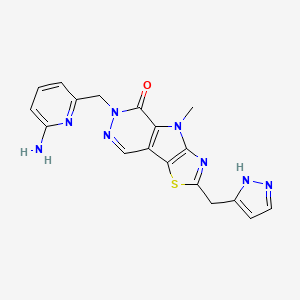
![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
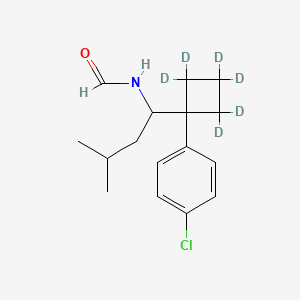
![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)


![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)

